molecular formula C18H19N3O2S B2512423 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421443-30-2

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2512423
CAS No.: 1421443-30-2
M. Wt: 341.43
InChI Key: VSJPNOQCDQNXID-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a compound that features an imidazole ring, a phenyl group, and a benzenesulfonamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide plays a significant role in various biochemical reactions. The imidazole ring in its structure allows it to interact with a variety of enzymes and proteins. For instance, it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, the benzenesulfonamide group can interact with carbonic anhydrase enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving protein kinases . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can inhibit the phosphorylation of tau proteins, preventing their misfolding and aggregation, which is beneficial in neurodegenerative diseases . Additionally, it can stimulate macroautophagy, a cellular mechanism that helps clear misfolded proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The imidazole ring can bind to the heme cofactor of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to decreased metabolism of certain drugs, enhancing their therapeutic effects. Furthermore, the compound can interact with protein kinases, inhibiting their activity and thus modulating cell signaling pathways . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting enzyme activity and modulating cell signaling pathways . These effects are crucial for understanding its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver damage and other systemic effects . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and proteins, further modulating cellular function. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound can accumulate in tissues with high expression of these transporters, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized to the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be directed to specific organelles, such as the endoplasmic reticulum, through specific targeting signals . These localization patterns are crucial for its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups to the phenyl or imidazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,17-10-5-2-6-11-17)20-12-7-14-21-15-13-19-18(21)16-8-3-1-4-9-16/h1-6,8-11,13,15,20H,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPNOQCDQNXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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